Calcium dihydrogen phosphate fluoride (1/1/1)

Description

Calcium dihydrogen phosphate fluoride (1/1/1) is an inorganic compound that combines calcium, phosphate, and fluoride ions. This compound is of significant interest due to its unique properties and potential applications in various fields, including agriculture, medicine, and industry. It is known for its role in enhancing the bioavailability of calcium and phosphate, which are essential nutrients for bone health and other biological functions.

Properties

CAS No. |

11125-98-7 |

|---|---|

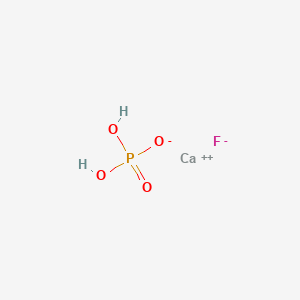

Molecular Formula |

CaFH2O4P |

Molecular Weight |

156.06 g/mol |

IUPAC Name |

calcium;dihydrogen phosphate;fluoride |

InChI |

InChI=1S/Ca.FH.H3O4P/c;;1-5(2,3)4/h;1H;(H3,1,2,3,4)/q+2;;/p-2 |

InChI Key |

MFLAROGHONQVRM-UHFFFAOYSA-L |

Canonical SMILES |

OP(=O)(O)[O-].[F-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium dihydrogen phosphate fluoride can be synthesized through a reaction between calcium phosphate and hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows: [ \text{Ca}_3(\text{PO}_4)_2 + 6\text{HF} \rightarrow 3\text{Ca(H}_2\text{PO}_4\text{)}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of calcium dihydrogen phosphate fluoride often involves the use of phosphogypsum, a byproduct of the phosphate fertilizer industry. The phosphogypsum is treated with hydrofluoric acid to produce calcium fluoride and phosphoric acid, which are then combined to form calcium dihydrogen phosphate fluoride .

Chemical Reactions Analysis

Types of Reactions

Calcium dihydrogen phosphate fluoride undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Substitution: The fluoride ion can be substituted by other halides or nucleophiles under specific conditions.

Hydrolysis: It can hydrolyze in the presence of water to form calcium phosphate and hydrofluoric acid.

Common Reagents and Conditions

Common reagents used in reactions with calcium dihydrogen phosphate fluoride include acids (such as hydrochloric acid and sulfuric acid), bases (such as sodium hydroxide), and other fluoride sources. Reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from reactions involving calcium dihydrogen phosphate fluoride include calcium phosphate, hydrofluoric acid, and various substituted phosphate compounds.

Scientific Research Applications

Calcium dihydrogen phosphate fluoride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical syntheses and as a source of fluoride ions.

Biology: It plays a role in studies related to bone health and mineralization due to its calcium and phosphate content.

Industry: It is used in the production of fertilizers, where it provides essential nutrients for plant growth.

Mechanism of Action

The mechanism of action of calcium dihydrogen phosphate fluoride involves the release of calcium, phosphate, and fluoride ions. These ions interact with biological systems in various ways:

Calcium and Phosphate: These ions are crucial for bone mineralization and maintaining bone density. They are absorbed into the bloodstream and deposited in bone tissue.

Comparison with Similar Compounds

Similar Compounds

Calcium Phosphate: Similar in providing calcium and phosphate but lacks fluoride.

Calcium Fluoride: Provides fluoride but lacks phosphate.

Monocalcium Phosphate: Contains calcium and phosphate but no fluoride.

Uniqueness

Calcium dihydrogen phosphate fluoride is unique due to its combination of calcium, phosphate, and fluoride ions, making it particularly useful in applications requiring all three components. This combination enhances its effectiveness in dental and bone health applications compared to compounds containing only one or two of these ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.